molecular formula C21H26ClN3O3S2 B6553888 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexylthiophene-2-carboxamide CAS No. 1040677-26-6

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexylthiophene-2-carboxamide

Cat. No.: B6553888
CAS No.: 1040677-26-6
M. Wt: 468.0 g/mol
InChI Key: ASOHTEFHAYIIHQ-UHFFFAOYSA-N
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Description

The compound “3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexylthiophene-2-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxamide group, which is a common functional group in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups within the molecule. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Piperazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on its functional groups. For example, the presence of a carboxamide group could potentially allow for hydrogen bonding, which could affect the compound’s solubility and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. In general, care should be taken when handling any chemical compound, especially those that are biologically active or have not been extensively studied .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential therapeutic uses, and safety profile. Additionally, studies could be conducted to optimize its synthesis and improve its properties .

Mechanism of Action

Target of Action

The compound, also known as 3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-N-cyclohexylthiophene-2-carboxamide, primarily targets the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor subfamily .

Mode of Action

The compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. By binding to the receptor, the compound can influence the receptor’s behavior, potentially altering the biochemical pathways within the cell .

Pharmacokinetics

The compound is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The result of the compound’s action is likely to be a modulation of dopamine signaling, given its affinity for the D4 dopamine receptor . This could potentially influence a variety of physiological functions, from motor control to mood regulation.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclohexylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S2/c22-16-6-8-18(9-7-16)24-11-13-25(14-12-24)30(27,28)19-10-15-29-20(19)21(26)23-17-4-2-1-3-5-17/h6-10,15,17H,1-5,11-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOHTEFHAYIIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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